Bistheonellide A

概要

説明

Bistheonellide A is a bioactive compound isolated from the marine sponge Theonella sp. It is known for its potent inhibitory effects on actin polymerization, making it a valuable tool in biological and medical research . The compound has shown significant activity in inhibiting the colony formation of Chinese hamster V79 cells, with an effective concentration (EC50) of 6.8 nanomolar .

準備方法

Synthetic Routes and Reaction Conditions

Bistheonellide A is typically isolated from the ethanol extract of marine sponges belonging to the genus Theonella . The isolation process involves bioassay-guided fractionation, which helps in identifying the active fractions containing this compound . The compound is then purified using various chromatographic techniques.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from marine sponges.

化学反応の分析

Types of Reactions

Bistheonellide A primarily undergoes reactions related to its role as an actin-polymerization inhibitor. It interacts with actin molecules, forming a tertiary complex that inhibits polymerization by sequestering globular actin from incorporation into filamentous actin .

Common Reagents and Conditions

The isolation and purification of this compound typically involve the use of ethanol for extraction and various chromatographic solvents for purification .

Major Products Formed

The primary product formed from the reactions involving this compound is the inhibition of actin polymerization, which has significant implications for cell motility, cytokine production, and other cellular processes .

科学的研究の応用

Bistheonellide A has several important applications in scientific research:

作用機序

Bistheonellide A exerts its effects by binding to actin molecules and inhibiting their polymerization into filamentous actin . This inhibition disrupts the actin cytoskeleton, affecting various cellular processes such as motility, cytokine production, and cell division . The molecular target of this compound is the actin monomer, and its pathway involves the formation of a tertiary complex that prevents actin polymerization .

類似化合物との比較

Similar Compounds

- Bistheonellide C

- Isobistheonellide A

- Bistheonellic acids A and B

Uniqueness

This compound is unique among its congeners due to its potent inhibitory effects on actin polymerization and its significant activity at nanomolar concentrations . While other bistheonellides also exhibit bioactivity, this compound’s specific mechanism of action and its effectiveness make it a valuable tool in research .

生物活性

Bistheonellide A is a dimeric polyketide macrolide derived from marine sponges, particularly from the species Theonella and Discodermia. This compound has garnered significant attention due to its potent biological activities, particularly its effects on actin dynamics and potential applications in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound primarily acts as an actin polymerization inhibitor . It disrupts the normal dynamics of the actin cytoskeleton, which is crucial for various cellular processes including shape, motility, and division. The compound has been shown to inhibit the polymerization of G-actin (globular actin) and promote the depolymerization of F-actin (filamentous actin) in a concentration-dependent manner .

Key Findings on Mechanism:

- Inhibition of G-actin Polymerization : this compound binds to G-actin, preventing its conversion into F-actin.

- Depolymerization of F-actin : At higher concentrations, it severs existing F-actin filaments, leading to cytoskeletal disarray .

- Cell Cycle Effects : Exposure to this compound can lead to binucleation in cells and inhibit cell cycle progression, indicating its potential as an antitumor agent .

Antitumor Activity

This compound demonstrates nanomolar potency against various tumor cell lines. Its ability to disrupt actin dynamics is linked to its cytotoxic effects, making it a candidate for further development in cancer therapies. In studies, it has shown effectiveness against several cancer types by inducing apoptosis through cytoskeletal disruption .

Case Studies

- Cell Culture Studies : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cells by targeting the actin cytoskeleton. For example, treatment with 100 nM this compound led to significant morphological changes in rat embryonic fibroblasts, including increased binucleation and halted cell cycle progression .

- Comparative Analysis : When compared with other actin-targeting compounds like swinholide A, this compound has been noted for its unique mechanism that also involves sequestering actin dimers in vitro, which could provide insights into its differential effects on various cell types .

Summary of Biological Activities

Potential Therapeutic Applications

Given its potent biological activity, this compound holds promise for therapeutic applications beyond oncology:

- Cancer Therapy : Its role as an actin poison positions it as a potential chemotherapeutic agent.

- Research Tool : As a biochemical probe for studying actin dynamics, it can aid in understanding cellular processes related to motility and division.

特性

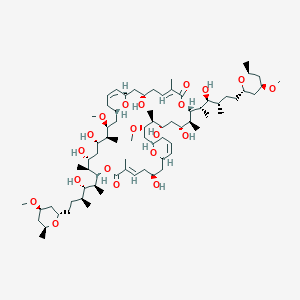

IUPAC Name |

(1R,3S,5E,9S,10S,11R,13S,14S,15S,17S,21R,23S,25E,29S,30S,31R,33S,34S,35S,37S)-3,11,13,23,31,33-hexahydroxy-9,29-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,35-dimethoxy-6,10,14,26,30,34-hexamethyl-8,28,41,42-tetraoxatricyclo[35.3.1.117,21]dotetraconta-5,19,25,39-tetraene-7,27-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H128O20/c1-41(25-29-59-35-61(85-13)31-45(5)89-59)69(81)51(11)71-49(9)65(79)39-63(77)47(7)67(87-15)37-57-21-18-20-56(92-57)34-54(76)28-24-44(4)74(84)94-72(52(12)70(82)42(2)26-30-60-36-62(86-14)32-46(6)90-60)50(10)66(80)40-64(78)48(8)68(88-16)38-58-22-17-19-55(91-58)33-53(75)27-23-43(3)73(83)93-71/h17-20,23-24,41-42,45-72,75-82H,21-22,25-40H2,1-16H3/b43-23+,44-24+/t41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67-,68-,69-,70-,71-,72-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXAVQHYRALFDY-VIPNGKGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]([C@H](OC(=O)/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H128O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893512 | |

| Record name | Misakinolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105304-96-9 | |

| Record name | Bistheonellide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105304969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misakinolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。